2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride

Description

Chemical Structure and Properties

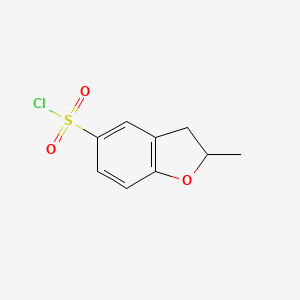

2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride (CAS: 115010-11-2) is a sulfonyl chloride derivative of the benzofuran scaffold. Its molecular formula is C₉H₉ClO₃S (molecular weight: 232.68 g/mol). The compound features a dihydrobenzofuran core with a methyl group at position 2 and a sulfonyl chloride group at position 5. This configuration enhances its reactivity as a sulfonating agent in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Applications

The compound is commercially available in high-purity grades (≥99%) and is utilized for introducing sulfonate groups into target molecules. Its stability and moderate steric hindrance make it suitable for controlled reactions in drug development .

Properties

IUPAC Name |

2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c1-6-4-7-5-8(14(10,11)12)2-3-9(7)13-6/h2-3,5-6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCGMKIEGXZBRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369638-66-4 | |

| Record name | 2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of 2,3-dihydrobenzofuran compound

A method for synthesizing 2,3-dihydrobenzofuran compounds involves using a substituted p-amino m-allyl o-hydroxybenzene methyl ester as a starting material. This raw material undergoes oxidation, reduction, protection, substitution, cyclization, and hydrolysis reactions to yield the desired 2,3-dihydrobenzofuran compound. This method is characterized by a simple reaction process, low costs, a high conversion ratio, and simple post-processing, which facilitates industrial production.

Ruthenium trichloride/periodate composite catalyst method

This method uses compound 7 as the starting material and reacts it using a ruthenium trichloride or its hydrate/periodate composite catalyst to obtain compound 6. The aldehyde radical in compound 6 is then reduced to hydroxyl to obtain compound 5. Compound 5 undergoes a substitution reaction to connect the upper leavings group Z, followed by a ring closure reaction to obtain compound (I). Compound (I) is chlorinated to produce compound 2, which is then hydrolyzed to obtain compound 1.

In this process:

- R can be C$$1-6$$ straight chained alkyl, benzyl, halogeno-benzyl, C$$1-4$$ alkyl benzyl, diphenyl-methyl, or tertiary butyl, with methyl being preferred.

- X can be carbobenzoxy-(Cbz), tertbutyloxycarbonyl, or C$$_1-6$$ straight chained alkyl acyl group, with ethanoyl being preferred.

- Z can be halogen, tolysulfonyl oxygen base, trimethyl fluoride sulfonyl oxygen base, mesyloxy, or phenylsulfonyloxy, where halogen is preferably chlorine.

Alternative Ruthenium trichloride/periodate composite catalyst method

An alternative approach begins with compound 7 or its salt, utilizing a ruthenium trichloride or its hydrate/periodate composite catalyst to yield compound 6 or its salt. The aldehyde radical in compound 6 or its salt is reduced to hydroxyl, producing compound 5 or its salt. This is followed by a chlorination reaction using a chlorination reagent to connect the leaving group Z, resulting in compound 4" or its salt. Compound 4" or its salt then undergoes a ring closure reaction to form compound (I"), which is finally hydrolyzed to obtain compound 1. The groups in compound 6, 5, and 1 can be prepared using the same route.

Preparation of Compound 4"

Compound 5 or its salt undergoes chlorination with sulfuryl chloride or N-chlorosuccinimide. Subsequently, a reaction with sulfur oxychloride, Tosyl chloride, trimethyl fluoride sulfonyl chloride, methylsulfonyl chloride, or benzene sulfonyl chloride connects the leaving group Z to prepare compound 4". For example, compound 5 and N-chlorosuccinimide undergo chlorination at 50°C to 90°C with chlorine on the phenolic hydroxyl group contraposition, and then react with sulfur oxychloride to obtain compound 4".

Synthesis of benzofuran-5-sulfonyl chloride

5-bromobenzofuran is reacted with isopropyl iodide and magnesium in tetrahydrofuran, followed by the addition of sulfuryl chloride at -40 to -30°C, yielding benzofuran-5-sulfonyl chloride.

Reaction Conditions and Yields

| Yield | Reaction Conditions | Operation in Experiment |

|---|---|---|

| 15% | Stage #1: With 2-iodo-propane; iodine; magnesium In tetrahydrofuran for 1 h; Heating / reflux Stage #2: With sulfuryl dichloride In tetrahydrofuran at -40 - -30℃; for 0.833333 h; | Isopropyl iodide (15.0 mmol) was added dropwise to a suspension of iodine (0.12 mmol), magnesium (30.0 mmol) in tetrahydrofuran (25 mL). After 15 min, a solution of 5-bromobenzofuran (15.2 mmol) in tetrahydrofuran (25 mL) was added dropwise and the reaction mixture was heated at reflux for 1 h. The mixture was cooled to -30 °C and sulfonyl chloride was bubbled through the reaction mixture for 10 min. The mixture was maintained for 30 min whereupon sulfuryl chloride (15.1 mmol) was added dropwise while cooling to -30 to -40 °C. The resulting solution was maintained for an additional 10 min and was allowed to warm to rt. The insoluble solids were removed by filtration and the filtrate was concentrated. The residue was diluted with dichloromethane (150 mL), washed with brine (3 x 100 mL), dried (sodium sulfate), and concentrated. The residue was purified by Flash chromatography (100/1 to 50/1 petroleum ether/ethyl acetate) to provide benzofuran-5-sulfonyl chloride in 15percent yield as a white solid. Data: 1H NMR (CDCl 3) δ 8.37 (s, 1H), 8.00 (d, 1H), 7.84 (s, 1H), 7.44 (d, 1H), 6.97 (s, 1H). LC/MS (ES) m/z 286 [M+BnH-l] +. |

| 15% | Stage #1: With 2-iodo-propane; magnesium In tetrahydrofuranReflux Stage #2: With sulfur dioxide In tetrahydrofuran at -30℃; for 0.666667 h; Stage #3: With sulfuryl dichloride In tetrahydrofuran at -40 - 20℃; | 3. Synthesis of benzofuran-5-sulfonyl chloride.Isopropyl iodide (15.0 mmol) was added dropwise to a suspension of iodine (0.12 mmol), magnesium (30.0 mmol) in tetrahydrofuran (25 mL). After 15 min, a solution of 5- bromobenzofuran (15.2 mmol) in tetrahydrofuran (25 mL) was added dropwise and the reaction mixture was heated at reflux for 1 h. The mixture was cooled to -30 0C and sulfonyl chloride was bubbled through the reaction mixture for 10 min. The mixture was maintained for 30 min whereupon sulfuryl chloride (15.1 mmol) was added dropwise while cooling to -30 to -40 0C. The resulting solution was maintained for an additional 10 min and was allowed to warm to it. The insoluble solids were removed by filtration and the filtrate was concentrated. The residue was diluted with dichloromethane (150 mL), washed with brine (3 x 100 mL), dried (sodium sulfate), and concentrated. The residue was purified by Flash chromatography (100/1 to 50/1 petroleum ether/ethyl acetate) to provide benzofuran-5-sulfonyl chloride in 15percent yield as a white solid. Data: 1H NMR (CDCl 3) δ 8.37 (s, IH), 8.00 (d, IH), 7.84 (s, IH), 7.44 (d, IH), 6.97 (s, IH). LC/MS (ES) m/z 286 [M+BnH-l] +. |

| 15% | Stage #1: With 2-iodo-propane; iodine; magnesium In tetrahydrofuranReflux Stage #2: With sulfur dioxide In tetrahydrofuran at -30℃; Stage #3: With sulfuryl dichloride In tetrahydrofuran at -40 - -30℃; | 3. Synthesis of benzofuran-5-sulfonyl chloride. Isopropyl iodide (15.0 mmol) was added dropwise to a suspension of iodine (0.12 mmol), magnesium (30.0 mmol) in tetrahydrofuran (25 mL). After 15 min, a solution of 5- bromobenzofuran (15.2 mmol) in tetrahydrofuran (25 mL) was added dropwise and the reaction mixture was heated at reflux for 1 h. The mixture was cooled to -30 0C and sulfonyl chloride was bubbled through the reaction mixture for 10 min. The mixture was maintained for 30 min whereupon sulfuryl chloride (15.1 mmol) was added dropwise while cooling to -30 to -40 0C. The resulting solution was maintained for an additional 10 min and was allowed to warm to rt. The insoluble solids were removed by filtration and the filtrate was concentrated. The residue was diluted with dichloromethane (150 mL), washed with brine (3 x 100 mL), dried (sodium sulfate), and concentrated. The residue was purified by Flash chromatography (100/1 to 50/1 petroleum ether/ethyl acetate) to provide benzofuran-5-sulfonyl chloride in 15percent yield as a white solid. Data: 1H NMR (CDCl 3) δ 8.37 (s, IH), 8.00 (d, IH), 7.84 (s, IH), 7.44 (d, IH), 6.97 (s, IH). LC/MS (ES) m/z 286 [M+BnH-l] +. |

From 2,3-Dihydrobenzofuran-5-sulfonyl chloride

2,3-Dihydrobenzofuran-5-sulfonyl chloride can be synthesized from 2,3-Dihydrobenzofuran-5-sulfonyl chloride with N-Bromosuccinimide In benzene at 80℃; for 1 h with 80% yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.

Solvents: Anhydrous solvents like dichloromethane and tetrahydrofuran are preferred.

Catalysts: Lewis acids or bases may be used to facilitate the reactions.

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonic acids, depending on the nucleophile used .

Scientific Research Applications

Enzyme Inhibition

One of the prominent applications of 2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride is its role as an enzyme inhibitor. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in enzymes, effectively modulating their activity. This mechanism has been explored in several studies focusing on its potential as a therapeutic agent against various diseases.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. For instance, studies have shown that derivatives of benzofuran compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The presence of the sulfonyl group enhances the compound's interaction with biological targets, potentially leading to improved efficacy against tumor cells.

Antiviral Properties

The compound has also been investigated for its antiviral activities. Preliminary studies suggest that it may inhibit viral replication by interfering with viral proteins or host cell pathways essential for viral life cycles. This application is particularly relevant in the context of emerging viral infections where novel therapeutic options are urgently needed.

Drug Development

In medicinal chemistry, this compound serves as a scaffold for synthesizing new drug candidates. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets. Researchers are actively exploring its derivatives to optimize pharmacological profiles for various therapeutic applications.

Structure-Activity Relationship Studies

Studies focusing on the structure-activity relationships (SAR) of benzofuran derivatives have highlighted how variations in substituents affect biological activity. The sulfonyl chloride moiety plays a crucial role in determining the compound's reactivity and interaction with biological macromolecules. Such insights guide the design of more potent inhibitors or modulators based on this scaffold.

Chemical Manufacturing

In industrial settings, this compound is utilized in the synthesis of various chemical intermediates. Its ability to undergo electrophilic substitution reactions makes it valuable for producing more complex organic molecules used in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide or sulfonate linkages. These interactions can modify the structure and function of the target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural analogs and their distinguishing features:

Reactivity and Stability

- Target Compound : The 2-methyl group provides moderate steric hindrance, balancing reactivity and stability. This makes it ideal for reactions requiring controlled sulfonation without excessive byproducts .

- 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride : Lacking methyl groups, it exhibits higher reactivity but lower thermal stability, limiting its use in high-temperature reactions .

- 2,2-Dimethyl Analog : Increased steric hindrance from the dimethyl groups reduces reactivity, favoring selective sulfonation in complex molecules .

- Pentamethyl Analog : Extreme steric hindrance from five methyl groups restricts its utility to niche applications, such as synthesizing sterically shielded sulfonates .

Research Findings and Industrial Relevance

Biological Activity

2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride is a compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group at the 5-position of the benzofuran ring, which is crucial for its biological interactions. The presence of the methyl group at the 2-position enhances its reactivity and selectivity towards biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit or modulate enzyme activity, leading to significant biological effects such as enzyme inhibition and modulation in various biochemical pathways.

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves interference with cellular processes such as apoptosis and cell cycle progression .

Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Studies

Several studies have investigated the efficacy of this compound:

- Cytotoxicity Study : In vitro assays demonstrated that this compound significantly inhibited cell growth in multiple cancer cell lines, with IC50 values indicating potent antiproliferative effects .

- Mechanistic Insights : A study employing Western blot analysis revealed that the compound induces apoptosis through caspase activation pathways, further establishing its potential as an anticancer agent .

- Antimicrobial Activity : In a comparative study against standard antibiotics, this compound showed enhanced antibacterial activity, particularly in combination therapies .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests improved bioavailability compared to other benzofuran derivatives. This characteristic allows for effective dosing regimens, potentially leading to once-daily administration in clinical settings.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride?

Answer:

Synthesis typically involves sulfonation of the dihydrobenzofuran precursor followed by chlorination. Characterization should include:

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm regioselectivity and purity.

- Mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions).

- Elemental analysis to validate stoichiometry.

For crystallization, use anhydrous solvents (e.g., dichloromethane) under inert gas (argon) to prevent hydrolysis of the sulfonyl chloride group .

Basic: How should this compound be handled and stored to maintain stability?

Answer:

- Storage: Keep at -20°C in a desiccator under argon. Avoid moisture, as hydrolysis generates sulfonic acid byproducts.

- Handling: Use anhydrous solvents (e.g., THF, DMF) and Schlenk-line techniques for reactions. Monitor for HCl off-gassing during reactions .

Advanced: What crystallographic techniques are suitable for resolving its structure in complex with biomolecules?

Answer:

- Vapor diffusion crystallization: Use 2-methyl-2,4-pentanediol (MPD) as a precipitant (20–40% v/v) in sodium cacodylate buffer (pH 5.8–6.5) with divalent cations (e.g., Co³⁺) to stabilize nucleic acid complexes (e.g., DNA/RNA oligonucleotides) .

- Cryoprotection: Flash-cool crystals in liquid nitrogen with 30% MPD to minimize ice formation .

- Refinement: Use SHELXL for small-molecule refinement and SHELXE for experimental phasing in macromolecular applications .

Advanced: How does this sulfonyl chloride participate in stabilizing nucleic acid structures during crystallization?

Answer:

The sulfonyl group acts as a hydrogen-bond acceptor, interacting with nucleotide bases (e.g., guanine N7 or cytosine O2). Its hydrophobic dihydrobenzofuran ring enhances stacking interactions in duplex regions. Example: In RNA 8-mer crystallization, 0.5 mM compound with 10 mM Co³⁺ and 20% MPD yielded diffracting crystals (2.0–2.5 Å resolution) .

Advanced: How can researchers reconcile contradictory reactivity data in literature (e.g., hydrolysis rates vs. nucleophilic substitution)?

Answer:

- Control experiments: Compare reactivity under varying conditions (e.g., pH, solvent polarity). For example, hydrolysis dominates in aqueous media (pH > 7), while nucleophilic substitution (e.g., with amines) is favored in aprotic solvents (DMF, acetonitrile).

- Kinetic studies: Use stopped-flow UV-Vis to monitor reaction intermediates.

- Computational modeling: DFT calculations (e.g., Gaussian 16) can predict activation barriers for competing pathways .

Basic: What spectroscopic markers distinguish this compound from structurally similar sulfonyl chlorides?

Answer:

- ¹H NMR: The dihydrobenzofuran methyl groups appear as singlets at δ 1.3–1.5 ppm. Aromatic protons resonate as a singlet (δ 7.2–7.4 ppm) due to symmetry.

- IR: S=O stretches at 1360 cm⁻¹ and 1170 cm⁻¹; C-Cl at 780 cm⁻¹ .

Advanced: What strategies mitigate decomposition during long-term storage or high-temperature reactions?

Answer:

- Additives: Include molecular sieves (3Å) or scavengers (e.g., triethylamine) to sequester HCl.

- Low-temperature synthesis: Perform reactions at -20°C to slow hydrolysis.

- TGA-DSC analysis: Determine thermal stability thresholds (e.g., decomposition onset at >120°C) .

Basic: How can researchers confirm the absence of common synthetic byproducts (e.g., sulfonic acids)?

Answer:

- Titration: Use AgNO₃ to detect unreacted Cl⁻ ions.

- Chromatography: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to separate sulfonic acid byproducts (retention time ~2–3 minutes shorter than the parent compound) .

Advanced: What role does this compound play in modifying biomolecules for X-ray crystallography studies?

Answer:

It serves as a heavy-atom derivatization agent. The sulfonyl chloride reacts with primary amines (e.g., lysine residues) or hydroxyl groups (e.g., serine), introducing electron-dense sulfur atoms for phase determination. Example: In protein crystallography, 1 mM compound in cacodylate buffer (pH 6.5) with 10 mM Mg²⁺ improved anomalous scattering signals .

Advanced: How to address discrepancies in crystallographic data between different space groups for the same compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.